![molecular formula C34H32N6O4 B13815289 2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] CAS No. 6358-88-9](/img/structure/B13815289.png)
2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]
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Overview
Description
2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] typically involves the coupling of 3,3’-dimethylbenzidine with appropriate azo precursors under controlled conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically produces amines .
Scientific Research Applications
Synthetic Organic Chemistry
Malononitrile serves as a versatile building block in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations, including:
- Knoevenagel Condensation : Malononitrile is often used as an activating agent in Knoevenagel condensation reactions. For instance, a study demonstrated that malononitrile could activate aryl aldehydes for condensation with 3-methylquinoxaline-2(1H)-one, yielding styrylquinoxalin-2(1H)-ones with excellent yields (up to 92%) within a short reaction time .
- Synthesis of Pharmaceuticals : Malononitrile is utilized as an intermediate in the synthesis of several important pharmaceuticals. It is involved in the production of compounds such as thiamine (vitamin B1), minoxidil (an anti-hypertensive), and thiopurinol (a gout remedy) . The compound's ability to form various derivatives makes it essential in drug discovery and development.
Case Study: Synthesis of Styrylquinoxalin-2(1H)-ones
Reaction Components | Yield (%) | Conditions |
---|---|---|
3-Methylquinoxaline-2(1H)-one + Aryl Aldehydes | 92% | Microwave irradiation at 120 °C for 15 min |
Medicinal Chemistry
Research has highlighted the potential of malononitrile derivatives in medicinal applications, particularly concerning neurodegenerative diseases. For example:
- Cholinesterase Inhibition : The styrylquinoxalin-2(1H)-ones synthesized using malononitrile exhibited significant anti-cholinesterase activity. One derivative was found to inhibit acetylcholinesterase effectively, suggesting its potential use in treating Alzheimer's disease .
Case Study: Anti-Alzheimer Activity
Compound | Activity | Mechanism |
---|---|---|
Styrylquinoxalin-2(1H)-one | Mixed type inhibition of AChE | Facilitated nucleophilic attack via malononitrile activation |
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, malononitrile is also valuable in material science:
- Dyes and Pigments : Malononitrile is a precursor for synthesizing various dyes, including aminoaryl cyanine-based polyester dyes known for their high light fastness . This property makes them suitable for textiles and other materials requiring color stability under exposure to light.
Case Study: Dye Synthesis
Dye Type | Application | Properties |
---|---|---|
Aminoaryl Cyanine-Based Polyester Dyes | Textiles | High light fastness |
Mechanism of Action
The mechanism of action of 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The compound may also interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]
- 4,4’-Dimethylbiphenyl
- 2,2’,3,3’,4,4’-hexahydroxy-1,1’-biphenyl-6,6’-dimethanol dimethyl ether
Uniqueness
What sets 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] apart from similar compounds is its specific structural arrangement, which imparts unique color properties and reactivity. The presence of dimethyl groups on the biphenyl core and the specific arrangement of azo groups contribute to its distinct characteristics .
Biological Activity
The compound 2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] , also known by its CAS number 67990-27-6, is a synthetic azo compound with significant applications in various fields, including dyes and pharmaceuticals. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic uses, and associated research findings.
Chemical Structure
The molecular formula of the compound is C34H32N6O4, and it has a molecular weight of approximately 596.65 g/mol. The structure features a biphenyl moiety connected by azo linkages to phenylbutyramide groups.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 596.65 g/mol |
Boiling Point | 814.78 °C |
Density | 1.06 g/cm³ |
Solubility in Water | Insoluble |
LogP | 18.48 |
These properties suggest that the compound has low solubility in water and may exhibit significant lipophilicity, which could influence its biological interactions.
Research indicates that azo compounds can undergo reduction to form aromatic amines, which may interact with biological macromolecules such as DNA and proteins. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : Some azo compounds have demonstrated inhibitory effects on bacterial growth.
- Antioxidant Properties : Certain derivatives exhibit the ability to scavenge free radicals.
- Potential Anticancer Activity : Azo compounds have been studied for their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Effects :
- Antioxidant Activity :
- Anticancer Properties :
Properties
CAS No. |
6358-88-9 |
---|---|
Molecular Formula |
C34H32N6O4 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C34H32N6O4/c1-21-19-25(15-17-29(21)37-39-31(23(3)41)33(43)35-27-11-7-5-8-12-27)26-16-18-30(22(2)20-26)38-40-32(24(4)42)34(44)36-28-13-9-6-10-14-28/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44) |
InChI Key |
XRCLOLLTHNRVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(C(=O)C)C(=O)NC3=CC=CC=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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